BenchChemオンラインストアへようこそ!

(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL

Chiral resolution Stereoselective synthesis Enantiomeric purity

(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL is a chiral, non-racemic oxadiazole–pyrrolidine hybrid building block (MW 212.21, C8H12N4O3) supplied at ≥95% purity. It contains a defined (S)-stereocenter on the pyrrolidin-3-ol ring, a 3-aminomethyl substituent on the 1,2,4-oxadiazole, and a carbonyl linker—features that collectively distinguish it from common achiral or racemic oxadiazole intermediates.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS No. 1186662-39-4
Cat. No. B1328943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL
CAS1186662-39-4
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)C2=NC(=NO2)CN
InChIInChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1
InChIKeyWYRDQLSPXCATMA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL (CAS 1186662-39-4) Demands Attention in Chiral Building Block Procurement


(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL is a chiral, non-racemic oxadiazole–pyrrolidine hybrid building block (MW 212.21, C8H12N4O3) supplied at ≥95% purity . It contains a defined (S)-stereocenter on the pyrrolidin-3-ol ring, a 3-aminomethyl substituent on the 1,2,4-oxadiazole, and a carbonyl linker—features that collectively distinguish it from common achiral or racemic oxadiazole intermediates [1]. These structural attributes make it a versatile precursor for medicinal chemistry campaigns requiring hydrogen-bond-donor capacity, a primary amine conjugation handle, and defined chirality in a single compact scaffold.

Why Generic Oxadiazole-Pyrrolidine Intermediates Cannot Substitute for CAS 1186662-39-4


Oxadiazole-pyrrolidine compounds span diverse regioisomers (1,2,4- vs. 1,3,4-oxadiazole), stereochemical configurations, and substitution patterns, each of which confers distinct physicochemical properties, reactivity profiles, and biological recognition [1]. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) and improved metabolic stability relative to the 1,2,4-oxadiazole isomer [2]. Consequently, a 1,2,4-oxadiazole core cannot be replaced by its 1,3,4-counterpart without altering permeability and clearance. Similarly, loss of the defined (S)-stereocenter, replacement of the primary amine with a methyl group, or substitution of the pyrrolidin-3-ol hydroxyl with a ketone each eliminates key molecular recognition features. The quantitative evidence below demonstrates exactly where CAS 1186662-39-4 provides measurable differentiation versus its closest available analogs.

Product-Specific Quantitative Evidence: Where CAS 1186662-39-4 Separates from Its Closest Analogs


Defined (S)-Stereochemistry Versus Racemic Mixture or (R)-Enantiomer

CAS 1186662-39-4 is the single (S)-enantiomer as confirmed by the InChI stereodescriptor `/t5-/m0/s1` [1]. By contrast, racemic mixtures of (3-aminomethyl-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone possess no defined stereocenter (undefined atom stereocenter count = 1), and the (R)-enantiomer (Sigma-Aldrich PH016080) carries the opposite configuration (InChI `/t5-/m1/s1`) . In targets where the chiral environment of the binding pocket discriminates enantiomers—such as S1P1 receptors, where related chiral 1,2,4-oxadiazole-pyrrolidine agonists show enantiomeric selectivity ratios exceeding 10-fold—the choice of enantiomer is a critical determinant of biological outcome [2].

Chiral resolution Stereoselective synthesis Enantiomeric purity

Primary Amine Conjugation Handle Versus Methyl-Substituted Analogs

The target compound carries a 3-aminomethyl group (pKa ~9-10) on the 1,2,4-oxadiazole ring, providing a nucleophilic primary amine for amide coupling, reductive amination, or urea formation [1]. The closest commercial analog with a methyl substituent—(3R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (PubChem CID 51136222, CAS 1263033-81-3)—lacks this reactive nitrogen, reducing the hydrogen bond acceptor count from 6 to 5 and the topological polar surface area (TPSA) from 105 Ų to 71.2 Ų [2]. The XLogP3 also shifts from -1.7 (target) to -0.5 (methyl analog), indicating a >10-fold increase in calculated lipophilicity that alters both aqueous solubility and passive permeability [1][2].

Bioconjugation Amine-reactive chemistry Fragment elaboration

Hydrogen-Bond-Donor Capacity of Pyrrolidin-3-ol Versus Pyrrolidin-2-one Core

The target compound features a secondary alcohol (pyrrolidin-3-ol; hydrogen bond donor count = 2) that can act as both H-bond donor and acceptor in molecular recognition [1]. The analog 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 1674389-96-8, MW 182.18 free base) replaces the alcohol with a ketone, eliminating H-bond donor capacity at that position . In medicinal chemistry, hydroxyl-to-carbonyl substitution in heterocyclic cores has been shown to invert selectivity between closely related protein targets (e.g., kinase hinge-binding motifs), as the hydroxyl participates in specific hydrogen-bond networks that the carbonyl cannot replicate [2].

Hydrogen bonding Binding mode diversity Solubility modulation

1,2,4-Oxadiazole Versus 1,3,4-Oxadiazole: Lipophilicity and Metabolic Stability Trade-Off

The target compound contains a 1,2,4-oxadiazole ring—a regioisomer that, across the AstraZeneca compound collection, consistently exhibits approximately one order of magnitude higher log D than matched 1,3,4-oxadiazole pairs [1]. While the 1,3,4-isomer generally shows superior metabolic stability and lower hERG inhibition, the 1,2,4-isomer offers higher membrane permeability and distinct dipole moment orientation (~3.3 D for 1,2,4- vs. ~3.0 D for 1,3,4-oxadiazole) that can preferentially engage certain biological targets, particularly those with hydrophobic sub-pockets [2][3]. This intrinsic property cannot be replicated by switching to a 1,3,4-oxadiazole core without altering target engagement profiles.

Bioisosterism Lipophilicity Metabolic stability

Multifunctional Scaffold with Three Orthogonal Derivatization Vectors

CAS 1186662-39-4 uniquely integrates three chemically orthogonal functional groups within a single low-MW scaffold (212.21 Da): (i) a primary amine (aminomethyl) for amide/sulfonamide/urea coupling, (ii) a secondary alcohol (pyrrolidin-3-ol) for esterification, etherification, or oxidation, and (iii) the carbonyl linker that can undergo nucleophilic displacement or reduction [1]. In contrast, the methyl analog offers only the hydroxyl for derivatization, and the pyrrolidin-2-one analog replaces the hydroxyl with a less versatile ketone [2]. This three-vector architecture is explicitly noted by suppliers as suitable for 'hydrogen bonding and conjugation studies' and 'ligand optimization,' enabling parallel library synthesis that is not achievable with analogs bearing fewer reactive handles .

Building block versatility Parallel synthesis Medicinal chemistry diversification

Vendor-Documented Purity Benchmarking Against Structural Analogs

The target compound is commercially available at a minimum purity of 95% from multiple established suppliers (Fluorochem, AKSci, BOC Sciences), with AKSci providing batch-specific Certificates of Analysis upon request . The (R)-enantiomer (Sigma-Aldrich PH016080), by contrast, is sold under AldrichCPR terms with no analytical data provided and 'AS-IS' warranty disclaimers—the buyer assumes full responsibility for identity and purity confirmation . For the pyrrolidin-2-one analog (CAS 1674389-96-8), purity specifications are similarly 95%, but the compound is supplied as a hydrochloride salt, introducing additional counterion considerations for stoichiometric calculations .

Chemical purity QC specifications Procurement reliability

Optimal Research and Industrial Application Scenarios for (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL


Chiral Ligand Synthesis for Asymmetric Catalysis

The defined (S)-stereochemistry and three orthogonal functional groups make this compound an ideal precursor for chiral ligand libraries. The primary amine can be coupled to phosphine or N-heterocyclic carbene precursors, while the hydroxyl serves as a secondary coordination site or stereochemical anchor. Because the (R)-enantiomer (Sigma PH016080) is sold without analytical data , CAS 1186662-39-4 provides the only fully documented single-enantiomer option for stereochemical integrity in catalyst development.

Fragment-Based Drug Discovery (FBDD) with Amine-Directed Elaboration

The compact scaffold (MW 212.21, 15 heavy atoms, 2 rotatable bonds) falls within fragment-like property space [1]. The primary amine enables rapid, high-yielding amide coupling to carboxylic acid-containing fragments in 384-well plate format for parallel SAR. The 1,2,4-oxadiazole provides higher lipophilicity (XLogP3 = -1.7 before elaboration) than a 1,3,4-oxadiazole analog would, favoring detection in cellular target engagement assays where moderate permeability is required [2].

Bioconjugation Probe Construction for Chemical Biology

The aminomethyl group serves as a direct attachment point for fluorophores (e.g., NHS-ester dyes), biotin tags, or photoaffinity labels via simple amide bond formation . Unlike the methyl-substituted analog, which lacks a reactive amine, this compound can be conjugated without additional synthetic steps. The hydroxyl group on the pyrrolidine ring offers a secondary labeling site for orthogonal dual-probe strategies.

S1P1/S1P2 Receptor Agonist Pharmacophore Optimization

Patents from Bristol-Myers Squibb describe 1,2,4-oxadiazole-pyrrolidine hybrids as S1P1 receptor agonists with enantiomer-dependent potency [3]. CAS 1186662-39-4 provides the (S)-configured pyrrolidine core present in the most potent disclosed examples. The 3-aminomethyl substituent on the oxadiazole ring can be elaborated with aryl or heteroaryl groups known to modulate S1P1 vs. S1P3 selectivity, making this compound a strategic key intermediate for immunomodulatory drug discovery.

Quote Request

Request a Quote for (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.